molecular formula C9H12N2O2 B2862795 [(3-Methoxyphenyl)methyl]urea CAS No. 92764-07-3

[(3-Methoxyphenyl)methyl]urea

Cat. No.: B2862795
CAS No.: 92764-07-3
M. Wt: 180.207
InChI Key: UGFOMXLZTBYCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of [(3-Methoxyphenyl)methyl]urea is the Transient Receptor Potential (TRP) channels . TRP channels are a superfamily of ion channels widely distributed in the central nervous system . They play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .

Mode of Action

This interaction could potentially alter the flow of ions through these channels, thereby affecting cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of TRP channels . These channels are involved in various physiological processes, including sensory perception and cellular responses to environmental changes . Therefore, any alteration in their function could potentially affect these processes .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 1802 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes in which TRP channels are involved . For instance, alterations in sensory perception or cellular responses to environmental changes could potentially occur .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other molecules that bind to TRP channels could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methoxyphenyl)methyl]urea typically involves the reaction of 3-methoxybenzylamine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 3-methoxybenzylamine to potassium isocyanate in water, which is a mild and efficient process . The reaction conditions are generally mild, and the product can be obtained in good yields with high chemical purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 3-methoxybenzylamine. This method, while effective, requires careful handling due to the toxicity of phosgene.

Chemical Reactions Analysis

Types of Reactions: [(3-Methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(3-Methoxyphenyl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)urea
  • N-(4-methoxybenzyl)urea
  • N-(2-methoxybenzyl)urea

Comparison: [(3-Methoxyphenyl)methyl]urea is unique due to the position of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for specific applications.

Properties

IUPAC Name

(3-methoxyphenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFOMXLZTBYCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.